
tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a methylsulfonyl group, and an allyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate . This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative to yield the desired product .
Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a key reagent. The reaction is typically carried out under anhydrous conditions to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: NaOCH3, LiAlH4
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Ni can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps to protect the amino group during various reaction steps .
Biology and Medicine: The compound is also used in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to form stable carbamate linkages makes it valuable in the design of enzyme inhibitors and other therapeutic agents .
Industry: In industrial applications, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a versatile intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate involves the formation of stable carbamate linkages. These linkages are resistant to hydrolysis under physiological conditions, making the compound useful as a protecting group in peptide synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate used in similar applications.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness: tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate is unique due to the presence of the methylsulfonyl and allyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the synthesis of complex molecules and biologically active compounds .
Propiedades
Fórmula molecular |
C9H17NO4S |
|---|---|
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(E)-3-methylsulfonylprop-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-6-5-7-15(4,12)13/h5,7H,6H2,1-4H3,(H,10,11)/b7-5+ |
Clave InChI |
DFXMOFQFGNFDGT-FNORWQNLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC/C=C/S(=O)(=O)C |
SMILES canónico |
CC(C)(C)OC(=O)NCC=CS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



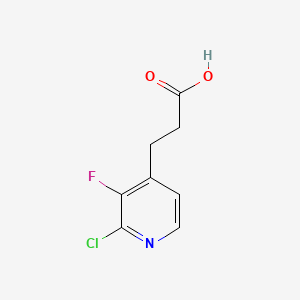
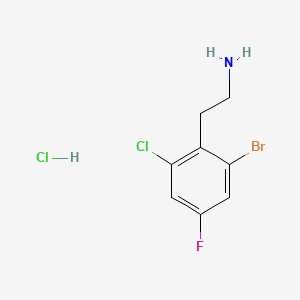
![[1,2,4]Triazolo[4,3-a]pyridin-5-amine](/img/structure/B13455977.png)
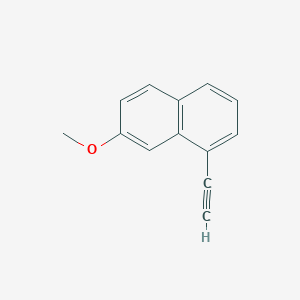
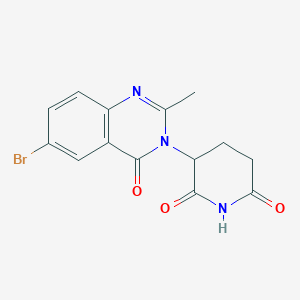
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
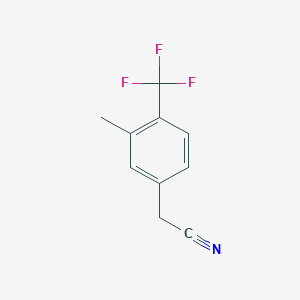

![3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13456022.png)
![1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13456028.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)
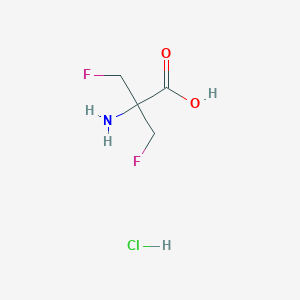
![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)
